

The Discovery and Natural Provenance of Indole-3-Lactic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indolelactic acid*

Cat. No.: *B1594694*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-lactic acid (ILA), a tryptophan-derived metabolite, has emerged as a significant signaling molecule in host-microbiome interactions, with profound implications for immunology, oncology, and metabolic diseases. This technical guide provides an in-depth exploration of the discovery and natural origins of ILA. It details its biosynthesis by commensal microorganisms, quantifies its presence in various biological matrices, and elucidates the intricate signaling pathways it modulates. Furthermore, this guide furnishes detailed experimental protocols for the extraction, quantification, and functional analysis of ILA, serving as a comprehensive resource for researchers and professionals in the field of drug development and life sciences.

Discovery and Natural Occurrence

The discovery of Indole-3-lactic acid is intrinsically linked to the study of microbial metabolism. Early investigations into the metabolic fate of the essential amino acid tryptophan by gut-resident microorganisms led to the identification of a diverse array of indole-containing compounds. Among these, ILA was identified as a significant product of tryptophan metabolism by various bacterial species, particularly those belonging to the genera *Bifidobacterium* and *Lactobacillus*.^{[1][2][3]} These bacteria are prominent members of the human gut microbiota, especially in infants, suggesting an early-life role for ILA in host-microbe communication.^{[2][3]}

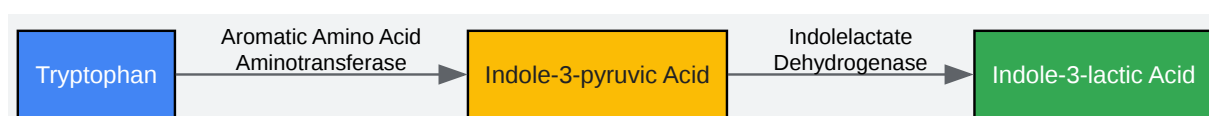
Subsequent research has confirmed the widespread presence of ILA in various natural environments where these microorganisms thrive. It is now recognized as a key metabolite in the gut microbiome, and has also been detected in fermented foods, human plasma, and feces.[4][5] The concentration of ILA in these biological matrices can vary significantly depending on dietary tryptophan intake, the composition of the gut microbiota, and the host's health status.[4]

Biosynthesis of Indole-3-Lactic Acid

The primary route for the production of Indole-3-lactic acid in nature is through the microbial metabolism of tryptophan. This biosynthetic pathway involves a two-step enzymatic conversion.

First, dietary tryptophan is converted to indole-3-pyruvic acid (IPA) by the action of an aromatic amino acid aminotransferase. Subsequently, IPA is reduced to ILA by an indolelactate dehydrogenase.[6] Several species of gut bacteria, including *Bifidobacterium longum*, *Bifidobacterium breve*, *Bifidobacterium bifidum*, and various *Lactobacillus* species, possess the enzymatic machinery necessary for this conversion.[1][2][3]

The following diagram illustrates the microbial biosynthetic pathway of Indole-3-lactic acid from tryptophan.



[Click to download full resolution via product page](#)

Microbial biosynthesis of Indole-3-lactic acid.

Quantitative Data on Indole-3-Lactic Acid Occurrence

The concentration of Indole-3-lactic acid varies considerably across different biological samples and conditions. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Indole-3-Lactic Acid in Bacterial Culture Supernatants

Bacterial Species	Strain	Culture Medium	ILA Concentration (µg/mL)	Reference
Bifidobacterium bifidum	ATCC 29521T	MRS	4.9 ± 0.4	[1]
Bifidobacterium bifidum	NITE BP-02429	MRS	3.4 ± 0.5	[1]
Bifidobacterium bifidum	NITE BP-02431	MRS	2.4 ± 0.1	[1]
Bifidobacterium breve	ATCC 15700T	MRS	2.0 ± 0.2	[1]
Bifidobacterium breve	FERM BP-11175	MRS	2.6 ± 0.3	[1]
Bifidobacterium longum subsp. longum	ATCC 15707T	MRS	1.3 ± 0.1	[1]
Bifidobacterium longum subsp. infantis	ATCC 15697T	MRS	3.1 ± 0.3	[1]
Lactiplantibacillus plantarum	ZJ316	MRS	43.14	[5]

Table 2: Concentration of Indole-3-Lactic Acid in Human Fecal and Plasma Samples

Sample Type	Condition	ILA Concentration	Reference
Feces	Healthy Controls	Significantly higher than CRC patients	[4]
Feces	Colorectal Cancer (CRC) Patients	Significantly lower than healthy controls	[4]
Feces	Ulcerative Colitis (UC) Patients	Lower levels observed	[7]

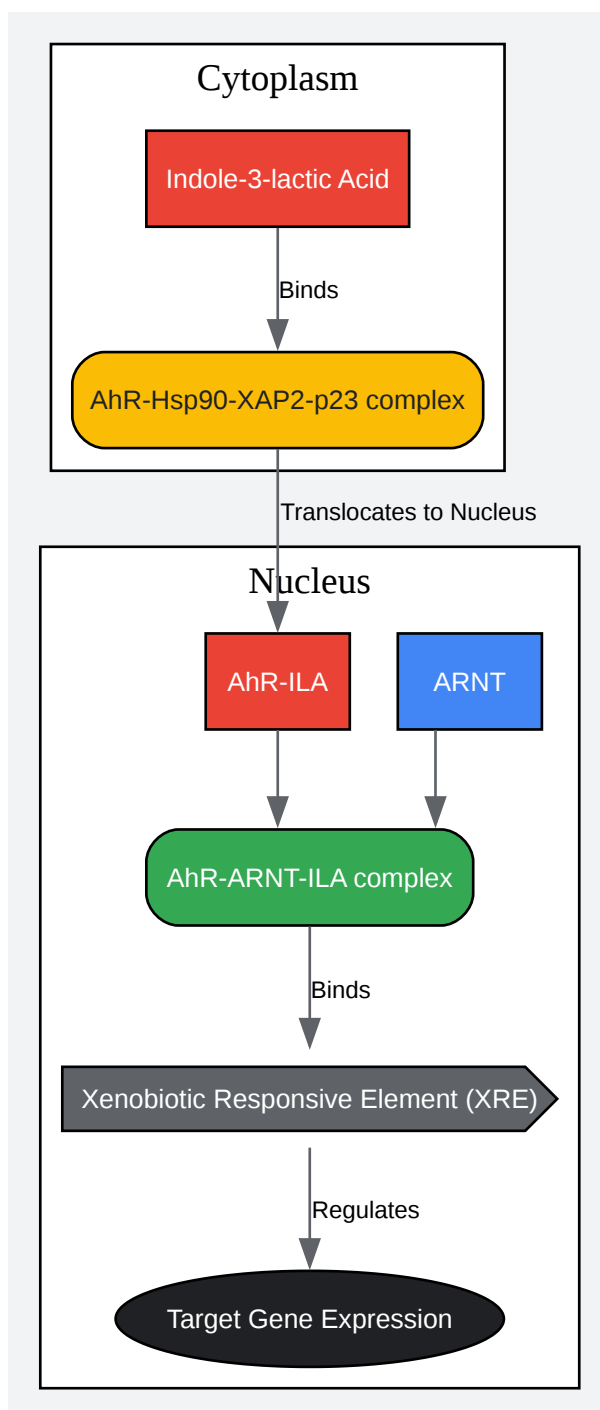
Signaling Pathways Modulated by Indole-3-Lactic Acid

Indole-3-lactic acid exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7] Upon binding ILA, AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their expression.

The activation of AhR by ILA initiates a cascade of downstream signaling events, influencing several key cellular pathways, including the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Hypoxia-Inducible Factor (HIF), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The following diagram depicts the canonical AhR signaling pathway initiated by ILA.



[Click to download full resolution via product page](#)

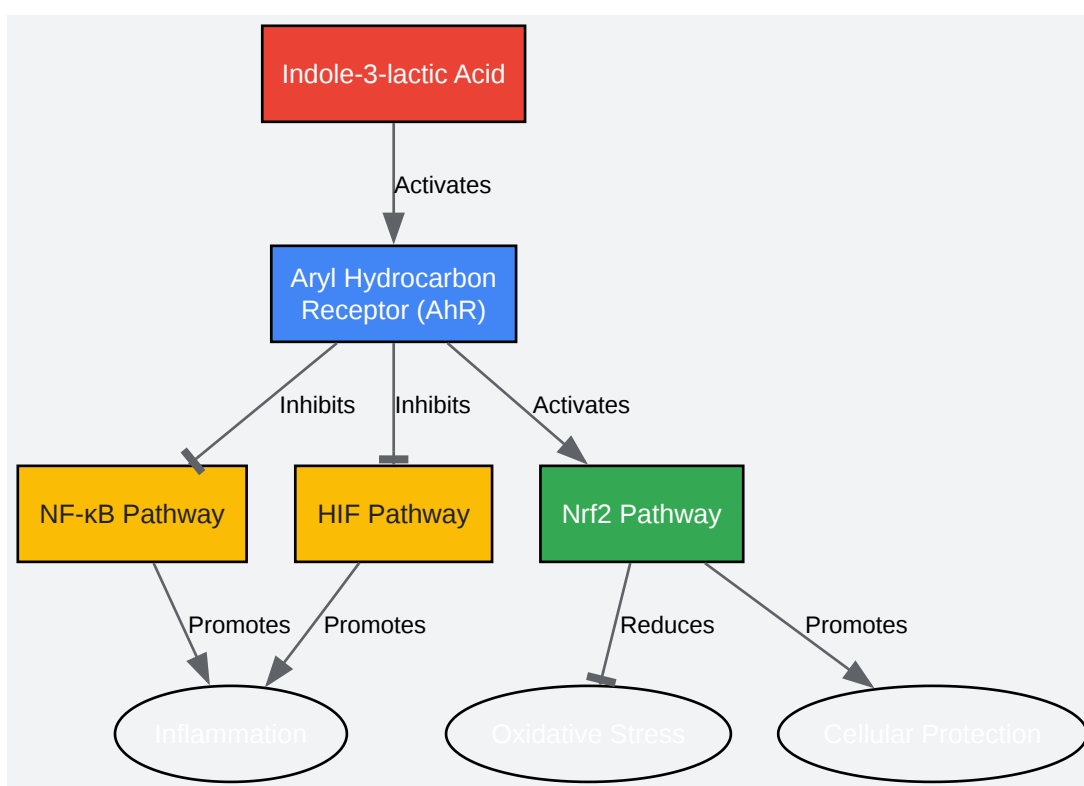
ILA-mediated activation of the AhR signaling pathway.

Crosstalk with NF- κ B, HIF, and Nrf2 Signaling Pathways

The activation of AhR by ILA leads to intricate crosstalk with other major signaling pathways, resulting in a complex network of cellular responses.

- **NF- κ B Pathway:** ILA, through AhR, has been shown to suppress the pro-inflammatory NF- κ B signaling pathway.[7] This is a key mechanism underlying the anti-inflammatory effects of ILA.
- **HIF Pathway:** ILA has also been demonstrated to downregulate the Hypoxia-Inducible Factor (HIF) signaling pathway, which is often activated in inflammatory conditions and cancer.[7]
- **Nrf2 Pathway:** Conversely, ILA can activate the Nrf2 pathway, a master regulator of the antioxidant response. This activation enhances the expression of cytoprotective genes, contributing to the protective effects of ILA against oxidative stress.

The following diagram illustrates the interplay between AhR, NF- κ B, HIF, and Nrf2 signaling in response to ILA.



[Click to download full resolution via product page](#)

Crosstalk of ILA-activated AhR with other signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Indole-3-lactic acid.

Extraction of Indole-3-Lactic Acid from Bacterial Culture Supernatants

Objective: To extract ILA from the liquid culture medium of ILA-producing bacteria for subsequent quantification.

Materials:

- Bacterial culture grown in a suitable medium (e.g., MRS broth)
- Centrifuge
- 0.22 μm syringe filters
- Methanol
- Vortex mixer
- -80°C freezer

Procedure:

- Grow the bacterial strain of interest in the appropriate liquid medium to the desired growth phase.
- Harvest the culture by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 μm syringe filter to remove any remaining cells and debris.
- To 1 volume of the filtered supernatant, add 1 volume of ice-cold methanol.

- Vortex the mixture thoroughly.
- Store the mixture at -80°C until analysis.[\[6\]](#)

Quantification of Indole-3-Lactic Acid by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Objective: To accurately quantify the concentration of ILA in biological samples.

Instrumentation:

- HPLC system coupled to a tandem mass spectrometer (e.g., LC-MS/MS)
- C18 reversed-phase column

Reagents:

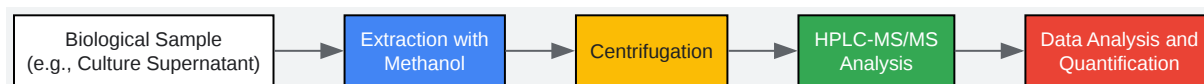
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- ILA analytical standard
- Internal standard (e.g., ¹³C-labeled ILA)

Procedure:

- Sample Preparation: Thaw the extracted samples (from section 5.1) on ice. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial.
- Chromatographic Separation:
 - Inject a defined volume of the sample onto the C18 column.
 - Use a gradient elution program with Mobile Phases A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the analytes.

- Set the column temperature and flow rate according to the specific column and instrument recommendations.[8]
- Mass Spectrometric Detection:
 - Operate the mass spectrometer in negative ion mode.
 - Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for ILA and the internal standard. For ILA, a common transition is m/z 204.08 \rightarrow 130.06.
- Quantification:
 - Generate a standard curve using serial dilutions of the ILA analytical standard.
 - Calculate the concentration of ILA in the samples by comparing the peak area ratio of ILA to the internal standard against the standard curve.[6][9]

The following diagram outlines the general workflow for the quantification of ILA.



[Click to download full resolution via product page](#)

Workflow for the quantification of Indole-3-lactic acid.

Conclusion

The discovery of Indole-3-lactic acid as a key microbial metabolite has opened new avenues for understanding the complex interplay between the gut microbiota and host physiology. Its production by commensal bacteria and its ability to modulate critical signaling pathways highlight its potential as a therapeutic agent and a biomarker for various diseases. The methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of ILA in health and disease. Continued investigation into the precise mechanisms of action and the factors regulating its production will be crucial for translating our understanding of this fascinating molecule into novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated from Human Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated from Human Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human gut-associated Bifidobacterium species salvage exogenous indole, a uremic toxin precursor, to synthesize indole-3-lactic acid via tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Natural Provenance of Indole-3-Lactic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594694#discovery-and-origin-of-indolelactic-acid-in-nature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com